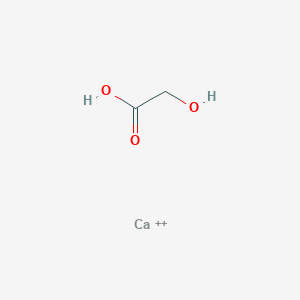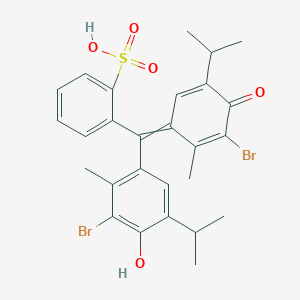
乙醇酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium glycolate is a chemical compound with the molecular formula C₄H₆CaO₆. It is the calcium salt of glycolic acid, a type of alpha hydroxy acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Calcium glycolate is typically found as a crystalline solid and is soluble in water.
科学研究应用
Calcium glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: Calcium glycolate is studied for its potential role in cellular metabolism and as a calcium supplement in biological systems.
Medicine: It is explored for its potential use in medical treatments, particularly in calcium supplementation and as a component in pharmaceutical formulations.
Industry: Calcium glycolate is used in the production of cosmetics, personal care products, and as an additive in various industrial processes.
生化分析
Biochemical Properties
Calcium glycolate participates in various biochemical reactions. It is involved in the glyoxylate cycle, a variant of the citric acid cycle. This cycle is a crucial part of many metabolic pathways, allowing organisms to convert fats into sugars . The enzymes, proteins, and other biomolecules that interact with calcium glycolate include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .
Cellular Effects
Calcium glycolate can influence various types of cells and cellular processes. For instance, it has been found to affect HepG2 cells, a type of liver cell. These cells contain oxalate, glyoxylate, and glycolate as intracellular metabolites and excrete oxalate and glycolate into the medium . Calcium glycolate’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Calcium glycolate exerts its effects at the molecular level through various mechanisms. For instance, it binds to biomolecules such as enzymes, influencing their activity. In the case of glycolate oxidase, calcium glycolate serves as a substrate for the enzyme, leading to the production of glyoxylate .
Temporal Effects in Laboratory Settings
The effects of calcium glycolate can change over time in laboratory settings. For example, calcium glycolate has been prepared on a 15 mmole scale in 60-65% yield from the corresponding sodium acetates . This suggests that the stability and degradation of calcium glycolate, as well as its long-term effects on cellular function, can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of calcium glycolate can vary with different dosages in animal models. For instance, calcium gluconate, a similar compound, is used in veterinary medicine to treat conditions like eclampsia in small animals. The dosage is usually 1–4 g/day in dogs and 0.5–1 g/day in cats, in divided doses .
Metabolic Pathways
Calcium glycolate is involved in the glyoxylate cycle, a crucial metabolic pathway. This cycle allows organisms to convert fats into sugars. The enzymes it interacts with include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .
Transport and Distribution
Calcium glycolate is transported and distributed within cells and tissues. For instance, calcium is an essential nutrient that plays important roles in various cellular processes. It is primarily an extracellular element, although trace amounts of intracellular calcium are crucial for cellular function .
Subcellular Localization
Calcium, an element in calcium glycolate, plays a crucial role in various cellular processes and is found in various compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Calcium glycolate can be synthesized through the reaction of glycolic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where glycolic acid reacts with calcium carbonate or calcium hydroxide to form calcium glycolate and water. The reaction conditions usually involve moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods: In industrial settings, calcium glycolate is produced by reacting glycolic acid with calcium carbonate in large reactors. The reaction mixture is then filtered to remove any unreacted calcium carbonate, and the resulting solution is concentrated and crystallized to obtain pure calcium glycolate. The crystallized product is then dried and packaged for use.
化学反应分析
Types of Reactions: Calcium glycolate undergoes various chemical reactions, including:
Oxidation: Calcium glycolate can be oxidized to form calcium oxalate and other by-products.
Reduction: Reduction reactions involving calcium glycolate are less common but can occur under specific conditions.
Substitution: Calcium glycolate can participate in substitution reactions where the glycolate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur in aqueous solutions at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ions.
Major Products Formed:
Oxidation: Calcium oxalate and water.
Reduction: Reduced forms of glycolic acid derivatives.
Substitution: Various calcium salts depending on the substituting anion.
作用机制
Calcium glycolate can be compared with other calcium salts of organic acids, such as:
Calcium gluconate: Used primarily in medicine for calcium supplementation and treatment of hypocalcemia.
Calcium lactate: Commonly used as a food additive and in calcium supplements.
Calcium citrate: Known for its high bioavailability and use in dietary supplements.
Uniqueness: Calcium glycolate is unique due to its dual role as a source of calcium and glycolate ions. This dual functionality makes it valuable in both biological and industrial applications, where both calcium and glycolate are required.
相似化合物的比较
- Calcium gluconate
- Calcium lactate
- Calcium citrate
- Calcium acetate
属性
CAS 编号 |
996-23-6 |
|---|---|
分子式 |
C2H4CaO3 |
分子量 |
116.13 g/mol |
IUPAC 名称 |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |
InChI 键 |
DZQPYEJTLBQPSS-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
规范 SMILES |
C(C(=O)O)O.[Ca] |
| 996-23-6 | |
同义词 |
glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















